6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chromene core, chlorinated phenyl groups, and a diethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylaminoethyl Side Chain: This step involves the reaction of the intermediate with diethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- 6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24Cl2N2O3 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
6-chloro-N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24Cl2N2O3/c1-4-27(5-2)19(15-8-6-7-9-17(15)24)13-26-23(29)22-12-20(28)16-11-18(25)14(3)10-21(16)30-22/h6-12,19H,4-5,13H2,1-3H3,(H,26,29) |
InChI Key |
PUIWUCSSINPMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=CC(=O)C2=C(O1)C=C(C(=C2)Cl)C)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.